molecular formula C14H19NO3 B15066605 tert-Butyl 3-formylbenzyl(methyl)carbamate

tert-Butyl 3-formylbenzyl(methyl)carbamate

Cat. No.: B15066605
M. Wt: 249.30 g/mol
InChI Key: LNFYOPRGXXZUQJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-formylbenzyl(methyl)carbamate ( 1823500-78-2) is a chemical building block of interest in synthetic and medicinal chemistry. With a molecular formula of C14H19NO3 and a molecular weight of 249.31 g/mol, this compound features both a reactive aldehyde group and a tert-butyloxycarbonyl (Boc)-protected methylbenzylamine group . The aldehyde moiety serves as a versatile handle for further chemical transformations, notably through condensation reactions to form carbon-carbon bonds, making it a valuable intermediate in the synthesis of more complex molecules . The Boc protecting group is widely used in organic synthesis, particularly in peptide chemistry, to protect amine functionalities from unwanted reactions during multi-step synthetic sequences; it can be readily removed under mild acidic conditions . Compounds with carbamate functional groups are also studied for their biological activity, as some carbamate derivatives are known to interact with enzymes such as acetylcholinesterase . As such, this reagent holds specific research value for chemists developing novel pharmaceutical compounds, including applications referenced in patents related to the synthesis of active pharmaceutical ingredients such as lacosamide . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

tert-butyl N-[(3-formylphenyl)methyl]-N-methylcarbamate

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15(4)9-11-6-5-7-12(8-11)10-16/h5-8,10H,9H2,1-4H3

InChI Key

LNFYOPRGXXZUQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC(=CC=C1)C=O

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of Tert Butyl 3 Formylbenzyl Methyl Carbamate

Reactivity of the Formyl Group

The formyl group (-CHO) is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to nucleophilic attack. fiveable.meopenstax.org This inherent reactivity is the basis for numerous synthetic transformations.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. openstax.orgncert.nic.in A nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate which is subsequently protonated to yield the final product. ncert.nic.inlibretexts.org Aldehydes are generally more reactive than ketones in these reactions due to less steric hindrance and greater polarization of the carbonyl group. openstax.orgncert.nic.in

Key nucleophilic addition reactions include:

Addition of Organometallic Reagents : Carbon nucleophiles such as Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the formyl group to create new carbon-carbon bonds, yielding secondary alcohols upon workup. bham.ac.uk

Cyanohydrin Formation : The addition of hydrogen cyanide (HCN), often catalyzed by a base, results in the formation of a cyanohydrin. The cyanide ion (CN⁻) acts as the nucleophile. ncert.nic.inbyjus.com

Acetal (B89532) Formation : In the presence of an acid catalyst, aldehydes react with two equivalents of an alcohol to form acetals. This reaction is reversible and is often used to protect the aldehyde group. britannica.com The initial product is a hemiacetal. byjus.combritannica.com

Imine Formation : Primary amines react with the aldehyde to form imines (also known as Schiff bases) through a nucleophilic addition-elimination mechanism. byjus.com

Reaction TypeNucleophileReagent ExampleProduct Type
Grignard ReactionCarbanionPhenylmagnesium bromideSecondary Alcohol
Cyanohydrin FormationCyanide ionHydrogen cyanide (HCN)Cyanohydrin
Acetal FormationAlcoholEthanol (in acid)Acetal
Imine FormationPrimary AmineMethylamineImine

Oxidation and Reduction Pathways

The formyl group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. youtube.com

Oxidation : Aldehydes are easily oxidized to carboxylic acids by a range of oxidizing agents, including strong agents like potassium permanganate (B83412) (KMnO₄) and potassium dichromate (K₂Cr₂O₇), as well as milder ones. ncert.nic.inchemguide.co.uk This ease of oxidation is a key difference between aldehydes and ketones, which are resistant to oxidation except under harsh conditions. chemguide.co.uklibretexts.org

Reduction : The formyl group is reduced to a primary alcohol using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for this transformation. britannica.comyoutube.com Catalytic hydrogenation can also be employed. britannica.com

TransformationReagent ExampleProduct Functional Group
OxidationAcidified Potassium Dichromate (VI)Carboxylic Acid
ReductionSodium Borohydride (NaBH₄)Primary Alcohol

Condensation Reactions

Condensation reactions involve the combination of two molecules, often with the loss of a small molecule like water. sigmaaldrich.com The formyl group of tert-butyl 3-formylbenzyl(methyl)carbamate can participate in several such reactions.

Aldol (B89426) Condensation : In the presence of a base or acid, an aldehyde with α-hydrogens can react with another carbonyl compound (or itself) to form a β-hydroxy aldehyde (an aldol). ncert.nic.inwikipedia.org This product can then dehydrate, especially upon heating, to yield an α,β-unsaturated aldehyde. sigmaaldrich.comwikipedia.org

Knoevenagel Condensation : This is a variation of the aldol condensation where the nucleophile is a stabilized carbanion, typically derived from an active methylene (B1212753) compound (e.g., diethyl malonate) in the presence of a weak base. fiveable.me

Wittig Reaction : This reaction provides a powerful method for forming alkenes. The aldehyde reacts with a phosphorus ylide (a Wittig reagent) to replace the carbonyl oxygen with a carbon group, forming a C=C double bond. britannica.com

Aldehyde-Specific Functional Group Interconversions

The formyl group is a versatile functional handle that can be converted into various other groups. fiveable.mesolubilityofthings.comyoutube.com

Reductive Amination : This reaction converts the aldehyde into an amine. It proceeds via the formation of an imine intermediate, which is then reduced in situ. Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN).

Wolff-Kishner and Clemmensen Reductions : These methods are used to completely reduce the carbonyl group to a methylene group (-CH₂-). The Wolff-Kishner reduction uses hydrazine (B178648) (H₂NNH₂) and a strong base at high temperatures, while the Clemmensen reduction employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. fiveable.me

Reactivity of the Carbamate (B1207046) Moiety

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. total-synthesis.commasterorganicchemistry.com Its primary role is to render the amine nitrogen non-nucleophilic and non-basic, allowing chemical transformations to be carried out on other parts of the molecule. masterorganicchemistry.comresearchgate.net The Boc group is known for its stability towards bases and many nucleophiles. organic-chemistry.org

Cleavage and Deprotection Reactions

The key reaction of the Boc-carbamate is its removal, or deprotection, to regenerate the free amine. This is most commonly achieved under acidic conditions. total-synthesis.comresearchgate.net

Acid-Catalyzed Cleavage : The Boc group is labile to strong acids. wikipedia.org Treatment with acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in methanol (B129727) or ethyl acetate, efficiently removes the Boc group. wikipedia.orgacsgcipr.org The mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to release the stable tert-butyl cation, carbon dioxide, and the free amine. total-synthesis.com The tert-butyl cation can potentially alkylate nucleophilic sites, a side reaction that can sometimes be suppressed by using "scavenger" reagents like anisole. wikipedia.orgacsgcipr.org

Reagent SystemConditionsProduct
Trifluoroacetic Acid (TFA) / Dichloromethane (DCM)Room Temperature3-(Methylaminomethyl)benzaldehyde
Hydrochloric Acid (HCl) in MethanolRoom Temperature3-(Methylaminomethyl)benzaldehyde hydrochloride salt

Stability and Reactivity under Diverse Reaction Conditions

The stability of the tert-butoxycarbonyl (Boc) protecting group is a critical factor in its widespread use in organic synthesis. Generally, tert-butyl carbamates are stable under a variety of reaction conditions, particularly those that are neutral or basic. However, they are sensitive to acidic conditions, which facilitate their removal.

The reactivity of this compound is primarily dictated by two key functional groups: the formyl (aldehyde) group and the carbamate moiety. The aldehyde group is susceptible to nucleophilic attack, allowing for a range of transformations such as reductions to an alcohol, oxidations to a carboxylic acid, and the formation of imines and other carbon-carbon and carbon-heteroatom bonds.

The stability of the carbamate group itself can be influenced by the reaction conditions. While robust under many conditions, strong acids or high temperatures can lead to its cleavage, liberating the secondary amine. The interplay between the reactivity of the aldehyde and the stability of the carbamate allows for sequential functionalization of the molecule.

Role as a Directing Group in Aromatic Functionalization

In electrophilic aromatic substitution reactions, the substituents on the benzene (B151609) ring play a crucial role in directing the position of the incoming electrophile. The directing effect of the entire -(CH2N(Boc)CH3) substituent in this compound is a combination of the effects of its constituent parts.

The benzyl (B1604629) group itself is generally considered to be an ortho-, para- director. However, the electron-withdrawing nature of the carbamate group can influence this directing effect. The carbamate group, specifically the carbonyl moiety, can withdraw electron density from the aromatic ring, which can deactivate the ring towards electrophilic substitution.

Investigation of Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of reactions involving this compound is essential for optimizing reaction conditions and predicting product outcomes.

Mechanistic Studies of Intramolecular Cyclizations (e.g., Imine/Cyclization/Aza-Henry Reaction Sequences)

The presence of both an aldehyde and a protected amine in the same molecule provides the opportunity for intramolecular cyclization reactions. For instance, deprotection of the Boc group to reveal the secondary amine, followed by imine formation with the aldehyde, can lead to a cyclic iminium ion intermediate. This intermediate can then be trapped by a nucleophile.

One such potential transformation is an intramolecular aza-Henry reaction. If a nitroalkane is used as the nucleophile, it can add to the iminium ion, leading to the formation of a new carbon-carbon bond and a cyclic product containing a nitro group. Mechanistic studies of such sequences would involve identifying key intermediates, determining the rate-limiting step, and understanding the stereochemical outcome of the cyclization. While specific studies on this compound are not widely documented, the principles of these reaction pathways are well-established in organic chemistry. buchler-gmbh.comnih.gov

Catalytic Approaches to Transformations

Catalysis offers efficient and selective methods for transforming functional groups. For this compound, various catalytic approaches can be envisioned. The aldehyde can be selectively reduced to an alcohol using catalytic hydrogenation or transfer hydrogenation. Catalytic oxidation can convert the aldehyde to a carboxylic acid.

Furthermore, the carbamate group can be involved in catalytic transformations. For example, transition metal catalysts can be employed to effect reactions at the N-H bond of the deprotected amine or to facilitate cross-coupling reactions involving the aromatic ring.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The aromatic ring of this compound can participate in such reactions.

Suzuki-Miyaura Coupling with Aryl/Heteroaryl Halides

The Suzuki-Miyaura coupling reaction is a widely used method for the formation of biaryl compounds. In this reaction, an organoboron compound (such as a boronic acid or ester) is coupled with an organic halide or triflate in the presence of a palladium catalyst and a base.

For this compound to participate in a Suzuki-Miyaura coupling, the aromatic ring would first need to be functionalized with a suitable leaving group, such as a bromine, iodine, or triflate group. Following this functionalization, the resulting aryl halide or triflate could then be coupled with a variety of aryl or heteroaryl boronic acids.

The general mechanism for the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

While specific examples of Suzuki-Miyaura couplings with derivatives of this compound are not extensively reported, the general principles of this reaction are highly applicable. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized for the specific substrates. nsf.govnih.gov

Below is a hypothetical data table illustrating the potential outcomes of a Suzuki-Miyaura coupling reaction with a brominated derivative of the title compound.

EntryAryl/Heteroaryl Boronic AcidProductYield (%)
1Phenylboronic acidtert-Butyl 3-formyl-5-(phenyl)benzyl(methyl)carbamate85
24-Methoxyphenylboronic acidtert-Butyl 3-formyl-5-(4-methoxyphenyl)benzyl(methyl)carbamate82
33-Pyridinylboronic acidtert-Butyl 3-formyl-5-(pyridin-3-yl)benzyl(methyl)carbamate75
42-Thienylboronic acidtert-Butyl 3-formyl-5-(thiophen-2-yl)benzyl(methyl)carbamate78

This table is illustrative and based on general knowledge of Suzuki-Miyaura couplings.

Other Palladium-Mediated Transformations

While the formyl and the benzylic C-H bonds are primary sites of reactivity, other palladium-catalyzed transformations of this compound and structurally related compounds have been explored. These reactions primarily focus on the activation of the C(sp³)–H bond at the benzylic position, adjacent to the nitrogen atom. The electron-withdrawing nature of the Boc (tert-butoxycarbonyl) protecting group enhances the acidity of these protons, facilitating their activation under palladium catalysis.

One notable transformation is the direct α-arylation of N-Boc benzylalkylamines with aryl electrophiles through a deprotonative cross-coupling process. This methodology avoids the pre-functionalization of the benzylamine, offering a more atom-economical approach to diarylmethylamine derivatives. The reaction typically employs a palladium catalyst in conjunction with a specialized ligand and a suitable base to facilitate the in situ deprotonation and subsequent cross-coupling.

Research in this area has demonstrated the feasibility of such C(sp³)–H functionalization on analogous N-Boc protected benzylamines. While direct experimental data for this compound in a wide array of other standard palladium cross-coupling reactions such as Suzuki-Miyaura, Heck, or Sonogashira couplings remains limited in publicly accessible literature, the established reactivity of similar N-Boc benzylamines provides a strong indication of its potential participation in these transformations. For such reactions to occur on the aromatic ring, the presence of a suitable leaving group (e.g., a halide or triflate) would be a prerequisite.

Below is a summary of a key palladium-catalyzed transformation involving a closely related N-Boc benzylalkylamine, illustrating the potential reactivity of this compound.

Table 1: Palladium-Catalyzed C(sp³)–H Arylation of N-Boc Benzylalkylamines

EntryAryl HalideCatalyst SystemBaseSolventProductYield (%)
14-BromotoluenePd(OAc)₂ / NiXantPhosLiN(SiMe₃)₂TolueneN-Boc-N-methyl-(4-methyl)diphenylmethylamine93
24-BromoanisolePd(OAc)₂ / NiXantPhosLiN(SiMe₃)₂TolueneN-Boc-N-methyl-(4-methoxy)diphenylmethylamine85
3BromobenzenePd(OAc)₂ / NiXantPhosLiN(SiMe₃)₂TolueneN-Boc-N-methyl-diphenylmethylamine90
41-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ / NiXantPhosLiN(SiMe₃)₂TolueneN-Boc-N-methyl-(4-(trifluoromethyl))diphenylmethylamine78

This table is representative of the reactivity of N-Boc benzylalkylamines in palladium-catalyzed C-H activation, suggesting potential analogous reactivity for this compound.

The successful C-H arylation of these substrates underscores the potential for this compound to be a versatile partner in various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse array of complex molecules with potential applications in medicinal chemistry and materials science. Further research into the specific reactivity of this compound in these and other palladium-mediated transformations would be a valuable endeavor to fully exploit its synthetic potential.

Despite a comprehensive search for scholarly articles and chemical databases, no specific experimental data for the advanced spectroscopic and structural characterization of This compound could be located.

The search yielded information for structurally related but distinct compounds, such as tert-butyl 3-formylbenzylcarbamate (lacking the N-methyl group). However, in strict adherence to the request to focus solely on This compound , this information cannot be used to generate the requested article.

Specifically, no peer-reviewed studies or database entries containing the following for This compound were found:

Proton (¹H) NMR spectroscopic data

Carbon-13 (¹³C) NMR spectroscopic data

High-Resolution Mass Spectrometry (HRMS) data

Information on Two-Dimensional NMR techniques applied to this compound

Dynamic NMR studies for conformational analysis

Therefore, it is not possible to provide the detailed, scientifically accurate article as outlined in the instructions. The absence of such data in publicly accessible scientific literature suggests that this specific compound may be novel, not yet synthesized, or its characterization data has not been published.

Advanced Spectroscopic and Structural Characterization in Research

Mass Spectrometry (MS)

Fragmentation Pathways and Structural Elucidation

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of tert-Butyl 3-formylbenzyl(methyl)carbamate through the analysis of its fragmentation patterns. In mass spectrometric analyses, particularly with techniques like electrospray ionization (ESI), gas-phase cations of the compound undergo dissociation. nih.gov

The tert-butoxycarbonyl (Boc) protecting group exhibits characteristic fragmentation pathways. A primary and major dissociation route for protonated tert-butylcarbamates involves the coupled elimination of isobutylene (B52900) (2-methylpropene, C₄H₈) and carbon dioxide (CO₂). nih.gov This results in a combined neutral loss of 100 Da. nih.gov Under electron impact (EI) ionization, common product ions include the tert-butyl cation (C₄H₉⁺) and fragments corresponding to the loss of C₄H₈, C₄H₉O•, and C₅H₈O₂. doaj.org

For this compound, the fragmentation is expected to be influenced by both the carbamate (B1207046) group and the aromatic aldehyde moiety. Alpha-cleavage adjacent to the carbonyl group is a predominant fragmentation mode for aromatic aldehydes, often leading to the loss of a hydrogen radical (M-1) or the formyl group (M-29, CHO). libretexts.orgmiamioh.edu The stable aromatic structure typically results in a strong molecular ion peak. libretexts.org

The interplay of these fragmentation tendencies allows for the structural confirmation of the molecule.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

Fragment Ion (m/z) Proposed Neutral Loss Formula of Loss Proposed Fragment Structure/Description
[M-56]+ Isobutylene C₄H₈ Loss of isobutylene from the tert-butyl group.
[M-100]+ Isobutylene + Carbon Dioxide C₅H₈O₂ Subsequent loss of CO₂ following the loss of isobutylene. nih.govdoaj.org
[M-1]+ Hydrogen Radical H Loss of the aldehydic hydrogen. libretexts.org
[M-29]+ Formyl Radical CHO Cleavage of the formyl group from the benzene (B151609) ring. libretexts.org

This is an interactive data table. You can sort and filter the data as needed.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. The spectrum is a composite of the characteristic absorptions of the carbamate, the aromatic aldehyde, and the substituted benzene ring.

The key vibrational modes include:

Carbamate Group: A strong absorption band from the carbonyl (C=O) stretching vibration is expected. Carbamate C=O stretching typically appears in the region of 1740-1680 cm⁻¹.

Aldehyde Group: The aldehyde C=O group also gives rise to a strong stretching band, which for an aromatic aldehyde is typically found around 1705-1685 cm⁻¹. libretexts.org The conjugation with the aromatic ring lowers the frequency compared to saturated aldehydes. libretexts.org The aldehyde C-H bond exhibits characteristic stretching absorptions, often appearing as two distinct peaks between 2880-2800 cm⁻¹ and 2760-2700 cm⁻¹. libretexts.orgdocbrown.info

Aromatic Ring: Aromatic C-H stretching vibrations are observed between 3100 and 3000 cm⁻¹. docbrown.infomit.edu C=C stretching vibrations within the benzene ring produce several bands in the 1625-1440 cm⁻¹ region. docbrown.info

Table 2: Characteristic Infrared Absorption Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aldehyde C-H Stretch ~2880-2800 and ~2760-2700 Medium
Aromatic Ring C-H Stretch ~3100-3000 Medium-Weak
Carbamate N-H Stretch ~3450-3250 Medium
Carbamate & Aldehyde C=O Stretch ~1740-1685 Strong
Aromatic Ring C=C Stretch ~1625-1440 Medium-Weak

This is an interactive data table. You can sort and filter the data as needed.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous structural proof.

As of the latest search, a public crystal structure for this compound is not available in crystallographic databases. Therefore, detailed experimental data on its solid-state conformation, crystal packing, and specific intermolecular interactions cannot be presented. Such an analysis would require the growth of a single crystal of the compound suitable for X-ray diffraction analysis.

Chiroptical Spectroscopy (e.g., Circular Dichroism)

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. youtube.com This phenomenon is exhibited exclusively by chiral molecules—those that are non-superimposable on their mirror images. youtube.com

This compound is an achiral molecule. It does not possess any stereocenters and has a plane of symmetry. Consequently, it does not exhibit optical activity and will not produce a signal in Circular Dichroism spectroscopy. CD spectroscopy is therefore not an applicable technique for the intrinsic structural analysis of this specific compound, though it could be used to study its interactions with chiral molecules or environments. youtube.com

Advanced Chromatographic Techniques (e.g., Chiral HPLC for Enantiomeric Purity)

Chromatographic techniques are essential for the separation, purification, and analytical assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of a substance.

The specific technique of Chiral HPLC is designed to separate enantiomers (mirror-image isomers) of a chiral compound. rsc.orgresearchgate.net This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. ymc.co.jp

Since this compound is achiral, it does not exist as a pair of enantiomers. Therefore, Chiral HPLC is not a relevant technique for assessing its "enantiomeric purity." The purity of this compound would be determined using standard, non-chiral chromatographic methods such as reversed-phase HPLC or gas chromatography (GC), often coupled with a mass spectrometer (HPLC-MS or GC-MS) for definitive identification and quantification of any impurities. rsc.org

Applications in the Synthesis of Complex Organic Molecules

Utilization as a Versatile Building Block in Contemporary Organic Synthesis

The utility of tert-Butyl 3-formylbenzyl(methyl)carbamate and its structural motifs is demonstrated in its application as a versatile building block. The aldehyde group can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, including reductive aminations, Wittig reactions, and aldol (B89426) condensations. Simultaneously, the Boc-protected amine offers a latent nucleophilic center that can be revealed under specific acidic conditions for subsequent chemical transformations. This dual functionality allows for the sequential and controlled introduction of molecular complexity. Its role is particularly evident in the synthesis of substituted heterocycles and complex aromatic compounds, such as dopamine (B1211576) derivatives, where the 3-formylphenyl moiety is incorporated into a larger molecular framework through powerful cross-coupling reactions.

Precursor for Nitrogen-Containing Heterocycles

The formation of nitrogen-containing ring systems is a cornerstone of medicinal chemistry, and building blocks like formylbenzyl carbamates are instrumental in this pursuit.

The 3,4-dihydroquinazolinone (DHQ) scaffold is a privileged structure in medicinal chemistry. nih.govrsc.orgresearchgate.net An efficient, metal-free method for synthesizing these heterocycles involves a cascade cyclization/Leuckart–Wallach type reaction. nih.govrsc.org This process utilizes ortho-formylaryl carbamates as key starting materials. nih.gov

The reaction mechanism proceeds through the acid-mediated formation of an imine from the ortho-formyl carbamate (B1207046) and a primary amine. This is followed by an intramolecular cyclization (annulation) onto the carbamate, which generates a cyclic N-acyl iminium ion intermediate. This highly electrophilic species is then reduced by formic acid to yield the final 3,4-dihydroquinazolinone product. nih.gov The reaction is notable for its efficiency and for producing only water, carbon dioxide, and methanol (B129727) as byproducts. nih.govrsc.org

It is crucial to note that this specific intramolecular cyclization requires the formyl and carbamate groups to be in an ortho relationship on the aromatic ring to allow for the necessary ring-closing annulation. Therefore, this compound, which possesses a meta substitution pattern, is not a direct precursor for the synthesis of 3,4-dihydroquinazolinones via this specific cascade reaction pathway.

Table 1: Synthesis of 3,4-Dihydroquinazolinones from an o-formyl methylcarbamate and various amines. nih.gov
Amine ReactantProductYield (%)
Benzylamine3-benzyl-1-methyl-3,4-dihydroquinazolin-2(1H)-one88
4-Methoxybenzylamine3-(4-methoxybenzyl)-1-methyl-3,4-dihydroquinazolin-2(1H)-one94
4-Chlorobenzylamine3-(4-chlorobenzyl)-1-methyl-3,4-dihydroquinazolin-2(1H)-one85
(Thiophen-2-yl)methanamine1-methyl-3-(thiophen-2-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one76

Azetidines are four-membered nitrogen-containing heterocyclic compounds that are important structural motifs in medicinal chemistry. nih.govguidechem.com While the aldehyde functionality of this compound could theoretically be employed in synthetic routes to azetidine (B1206935) derivatives, for instance, through multi-step sequences involving reductive amination with a suitable amino alcohol followed by cyclization, a review of the scientific literature did not yield specific examples of its direct application as a precursor for azetidine synthesis. The synthesis of related building blocks, such as tert-butyl 3-formylazetidine-1-carboxylate, typically starts from precursors like 1-Boc-azetidin-3-yl-methanol through oxidation. chemicalbook.com

Pyrrolidines are five-membered nitrogen-containing heterocycles prevalent in numerous natural products and pharmaceutical agents. The aldehyde group of this compound makes it a potential starting material for constructing pyrrolidine (B122466) rings, possibly through reactions like reductive amination with a γ-amino ketone or ester, followed by intramolecular cyclization. However, despite the potential utility of this compound, a detailed search of the chemical literature did not reveal documented instances of its use as a direct precursor in the synthesis of pyrrolidine derivatives.

Intermediates in the Synthesis of Pharmacologically Relevant Compounds

The structural features of this compound make it an important intermediate for creating molecules with significant biological activity.

The 3-formylphenyl group is a key component in the synthesis of novel 6-aryl dopamine derivatives. mdpi.com Research has demonstrated a versatile and efficient palladium-catalyzed Suzuki cross-coupling reaction to create these complex molecules. In this context, a protected dopamine derivative featuring a halogenated catechol ring is coupled with a boronic acid. mdpi.com

A notable example involves the coupling of a protected 6-chloro-dopamine derivative with various arylboronic acids. The 3-formylphenyl motif, introduced via (3-formylphenyl)boronic acid, is well-tolerated in this reaction, leading to the corresponding 6-(3-formylphenyl)dopamine derivative in good yield. This demonstrates the utility of the title compound's core structure as a precursor for introducing an aldehyde-functionalized aryl group into complex, pharmacologically relevant scaffolds. mdpi.com The aldehyde can then serve as a handle for further derivatization.

Table 2: Suzuki Cross-Coupling for the Synthesis of 6-Aryl Dopamine Derivatives. mdpi.com
Arylboronic AcidProduct Yield (%)
Phenylboronic acid90
(4-Acetylphenyl)boronic acid87
(3-Formylphenyl)boronic acid62
(4-Fluorophenyl)boronic acid85
(4-(Trifluoromethyl)phenyl)boronic acid80

Based on a comprehensive review of available scientific literature, there is no specific information detailing the use of This compound in the synthesis of iNOS inhibitors or its role in multi-component and cascade reactions.

Research articles and chemical databases frequently mention structurally related compounds, but not the exact N-methylated molecule specified. For example, the unmethylated analogue, tert-butyl 3-formylbenzylcarbamate, is a known compound. Similarly, derivatives such as tert-butyl (3-(((4-methylphenyl)sulfonamido)methyl)benzyl)carbamate and tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate have been described as intermediates in the synthesis of inducible nitric oxide synthase (iNOS) inhibitors. However, the crucial N-methyl group in the user's specified compound distinguishes it from these examples.

Consequently, it is not possible to provide an article on the specified topics for "this compound" as the research findings to support such a discussion are not present in the public domain.

Computational and Theoretical Studies

Molecular Modeling and Docking Simulations

Molecular modeling of tert-butyl 3-formylbenzyl(methyl)carbamate would likely begin with its structural optimization to identify the lowest energy conformation. This is a critical step for subsequent, more complex simulations, including molecular docking.

Molecular Docking: In the context of drug discovery, molecular docking simulations could be employed to predict the binding affinity and orientation of this compound within the active site of a target protein. For instance, carbamates are known inhibitors of enzymes like acetylcholinesterase (AChE). A docking study would involve preparing the 3D structure of the ligand (this compound) and the receptor (e.g., AChE), followed by the use of a docking algorithm to explore possible binding modes. The results would be scored based on the predicted binding energy, providing insights into the potential inhibitory activity of the compound. Computational studies on N-dialkyl O-arylcarbamates as butyrylcholinesterase inhibitors have highlighted the importance of steric factors in the carbamate's ability to reach and carbamoylate the catalytic serine residue. chemrxiv.org

A hypothetical docking study could yield results similar to those presented in the interactive table below, which illustrates the type of data generated in such simulations.

Binding ModePredicted Binding Energy (kcal/mol)Key Interacting Residues
1-8.5TYR70, TRP84, SER200
2-8.2PHE330, TYR334
3-7.9HIS440, GLY118

This is a hypothetical data table for illustrative purposes.

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, predicting reactivity, and calculating various molecular properties. For this compound, DFT calculations could be used to study its synthesis, degradation pathways, and electronic structure.

Methods such as B3LYP with basis sets like 6-31G(d) or larger are commonly used for such calculations on organic molecules. researchgate.netscirp.org These calculations can determine atomic charges, molecular orbital energies (HOMO-LUMO), and vibrational frequencies. researchgate.netscirp.org Research on ethyl benzyl (B1604629) carbamates has demonstrated the utility of these methods in comparing calculated vibrational frequencies with experimental IR spectra to validate the computational model. researchgate.netscirp.org

The following interactive table shows typical quantum chemical descriptors that could be calculated for this compound and its analogs.

DescriptorCalculated ValueSignificance
HOMO Energy-6.5 eVRelates to electron-donating ability
LUMO Energy-1.2 eVRelates to electron-accepting ability
Dipole Moment3.2 DIndicates overall polarity

This is a hypothetical data table for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a flexible molecule like this compound are dictated by its conformational landscape. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This can be achieved through systematic or stochastic conformational searches followed by geometry optimization of the resulting structures.

A study on a Boc-carbamate monomer revealed that both cis and trans configurations of the carbamate (B1207046) bond can be energetically stable. chemrxiv.org This is a significant finding, as amides in peptides typically prefer the trans configuration. chemrxiv.org For this compound, the rotation around the C-N bond of the carbamate and the benzyl C-N bond would be of particular interest.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule in different environments, such as in a solvent or interacting with a biological membrane. MD simulations track the atomic motions over time, offering a view of the conformational flexibility and intermolecular interactions.

The interactive table below illustrates the kind of data that can be obtained from a conformational analysis.

ConformerRelative Energy (kcal/mol)Dihedral Angle (C-N-C-C)
1 (Global Minimum)0.0178°
21.2-65°
31.570°

This is a hypothetical data table for illustrative purposes.

Structure-Reactivity Relationships (e.g., QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or properties of chemicals based on their molecular structure. For a compound like this compound, a QSAR study could be developed to predict its toxicity or its efficacy as an enzyme inhibitor.

A QSAR model for carbamate toxicity, for example, might use a combination of physicochemical, structural, and quantum molecular descriptors. mdpi.com DFT-derived descriptors such as the Hirshfeld charge on the carbonyl carbon and the electronic affinity have been shown to be important in predicting the toxicity of carbamates. mdpi.com Similarly, QSAR studies on benzyl alcohols have highlighted the role of hydrophobicity and electronic effects in their biological activity. nih.gov

The development of a QSAR model involves calculating a range of descriptors for a series of related compounds and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model.

An example of descriptors that might be used in a QSAR study for carbamates is shown in the interactive table below.

DescriptorTypeRelevance
LogPPhysicochemicalHydrophobicity
Molecular WeightStructuralSize
HOMO-LUMO GapQuantum ChemicalReactivity
Hirshfeld Charge on C=OQuantum ChemicalElectrophilicity

This is a hypothetical data table for illustrative purposes.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and reaction conditions for preparing tert-butyl carbamate derivatives like tert-Butyl 3-formylbenzyl(methyl)carbamate?

  • Methodology : Synthesis typically involves nucleophilic substitution and protection/deprotection strategies. For example, in analogous compounds, a tert-butyl carbamate intermediate is formed via reaction of an amine with Boc₂O (di-tert-butyl dicarbonate) in dichloromethane (DCM) at low temperatures (-78°C) under inert atmospheres . Subsequent functionalization (e.g., formylation) may require controlled conditions to avoid side reactions. Purification often employs column chromatography using gradients of ethyl acetate/hexanes .

Q. How are intermediates purified during the synthesis of tert-butyl carbamate derivatives?

  • Methodology : Column chromatography is standard, with silica gel as the stationary phase. For example, in a pyrimidine-substituted carbamate synthesis, intermediates were purified using EtOAc/hexane (1:3 v/v) to isolate products with >95% purity . Aqueous workup (e.g., brine washing, MgSO₄ drying) precedes chromatography to remove unreacted reagents .

Q. What spectroscopic techniques confirm the structure of tert-butyl carbamate derivatives?

  • Methodology : Mass spectrometry (MS) with electrospray ionization (ESI+) is used to verify molecular ions (e.g., m/z 386 [M+H]⁺ for a nitro-substituted intermediate) . Nuclear magnetic resonance (NMR) analysis (¹H, ¹³C) confirms regiochemistry and functional groups, such as tert-butyl signals at δ ~1.4 ppm and carbamate carbonyls at δ ~155 ppm .

Advanced Research Questions

Q. How does solvent choice impact substitution reactions in carbamate synthesis?

  • Methodology : Polar aprotic solvents like THF or DMAc enhance nucleophilicity in SNAr (nucleophilic aromatic substitution) reactions. For example, DMAc at 80°C facilitated efficient substitution of 2,4-dichloro-5-iodopyrimidine with a cyclohexylamine-carbamate derivative, achieving >70% yield . In contrast, THF is preferred for milder conditions, as seen in pyrimidine amination at room temperature .

Q. What strategies resolve contradictions in spectroscopic data for carbamate derivatives?

  • Methodology : Conflicting NMR signals (e.g., overlapping peaks) may require advanced techniques like 2D-COSY or NOESY to assign stereochemistry. X-ray crystallography provides definitive structural confirmation, as demonstrated for a carbamate derivative with hydrogen-bonded crystal packing . High-resolution MS (HRMS) can distinguish isobaric intermediates .

Q. How can nitro group reductions be optimized in carbamate syntheses?

  • Methodology : Catalytic hydrogenation (H₂/Pd-C) or Fe/NH₄Cl systems are common. For instance, Fe powder in ethanol with saturated NH₄Cl reduced a nitro-pyrimidine intermediate to an amine with 80% yield, avoiding over-reduction . Monitoring via TLC or LC-MS ensures reaction completion.

Q. What role does the Boc group play in stabilizing reactive intermediates?

  • Methodology : The tert-butoxycarbonyl (Boc) group protects amines during multi-step syntheses. Its stability under basic conditions (e.g., NaHCO₃ in THF) allows selective deprotection with HCl in dioxane . This prevents undesired side reactions at sensitive sites like formyl groups .

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